6-Bromoquinoline-2-carbaldehyde
Overview
Description
6-Bromoquinoline-2-carbaldehyde is a chemical compound with the molecular formula C10H6BrNO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of a bromine atom at the 6th position and an aldehyde group at the 2nd position of the quinoline ring makes this compound unique and significant in various chemical and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoquinoline-2-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method includes the use of bromine and a suitable catalyst to introduce the bromine atom at the desired position on the quinoline ring. The formylation step can be achieved using reagents such as Vilsmeier-Haack reagent, which introduces the aldehyde group at the 2nd position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and formylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 6-Bromoquinoline-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed:
Oxidation: 6-Bromoquinoline-2-carboxylic acid.
Reduction: 6-Bromoquinoline-2-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromoquinoline-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of biological pathways and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromoquinoline-2-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
2-Chloroquinoline-3-carbaldehyde: Similar structure but with a chlorine atom at the 2nd position and an aldehyde group at the 3rd position.
8-Bromoquinoline-2-carbaldehyde: Similar structure but with the bromine atom at the 8th position.
4-Bromoquinoline: Lacks the aldehyde group but has a bromine atom at the 4th position.
Uniqueness: 6-Bromoquinoline-2-carbaldehyde is unique due to the specific positioning of the bromine and aldehyde groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Biological Activity
6-Bromoquinoline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula C10H6BrNO. It features a bromine atom at the 6-position and an aldehyde group at the 2-position of the quinoline ring, making it a significant compound in medicinal chemistry and organic synthesis. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that quinoline derivatives, including this compound, exhibit notable antimicrobial activity . Various studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action is believed to involve interference with bacterial DNA replication and transcription processes, similar to other fluoroquinolones .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. The compound has been identified as having cytotoxic effects against various cancer cell lines. For instance, one study reported that derivatives of quinoline exhibited significant inhibition of cell viability in rhabdomyosarcoma cell lines, suggesting that this compound may also possess similar properties . The unique structure of this compound allows it to interact with specific molecular targets involved in cancer cell proliferation.
The biological activity of this compound is largely attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group can react with amino acids such as cysteine and lysine, potentially leading to enzyme inhibition. Additionally, the bromine atom can participate in halogen bonding, which may enhance binding affinity to biological targets.
Synthesis and Characterization
The synthesis of this compound has been achieved through various methods, including the Vilsmeier-Haack reaction and palladium-catalyzed cross-coupling reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly used to confirm the structure and purity of the synthesized compound .
Case Study: Antiviral Activity
A recent study focused on the antiviral properties of quinoline analogues, including those related to this compound. The findings indicated that certain derivatives exhibited potent antiviral activity against Enterovirus D68 (EV-D68), a virus associated with severe respiratory illness. The study highlighted how structural modifications could enhance antiviral potency, underscoring the importance of continued research into quinoline derivatives for therapeutic applications .
Comparative Biological Activity
Compound Name | Antimicrobial Activity | Anticancer Activity | Other Notable Activities |
---|---|---|---|
This compound | Effective against various bacteria and fungi | Inhibits growth in cancer cell lines | Potential antiviral activity |
8-Hydroxyquinoline | Known for chelating properties | Moderate anticancer effects | Antiparasitic properties |
4-Bromobenzaldehyde | Limited antimicrobial effects | Low anticancer activity | Used in synthetic applications |
Future Directions
Given its promising biological activities, further research on this compound should focus on:
- Structural Optimization : Modifying the compound's structure to enhance its biological efficacy.
- Mechanistic Studies : Investigating the detailed mechanisms through which this compound exerts its biological effects.
- In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic potential in clinical settings.
Properties
IUPAC Name |
6-bromoquinoline-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-8-2-4-10-7(5-8)1-3-9(6-13)12-10/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQOCWJMSBFLQKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C=O)C=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593213 | |
Record name | 6-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98948-91-5 | |
Record name | 6-Bromoquinoline-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30593213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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